molecular formula C11H11NO2 B3226499 Methyl 2-(4-cyanophenyl)propanoate CAS No. 125670-62-4

Methyl 2-(4-cyanophenyl)propanoate

Cat. No.: B3226499
CAS No.: 125670-62-4
M. Wt: 189.21 g/mol
InChI Key: QJWJIZXXJBUULG-UHFFFAOYSA-N
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Description

Methyl 2-(4-cyanophenyl)propanoate (CAS: 125670-62-4) is an aromatic ester featuring a propanoate backbone substituted with a 4-cyanophenyl group at the α-carbon. Its molecular structure includes a methyl ester group (-COOCH₃), a quaternary carbon bonded to the phenyl ring, and a cyano (-CN) substituent at the para position of the aromatic ring. The compound is synthesized via palladium-catalyzed α-arylation of zinc enolates of esters, achieving an 80% yield under optimized conditions (hexane/ethyl acetate = 85/15 for purification) .

Key spectroscopic data includes:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.65 (2H, d, J = 8.3 Hz; aromatic protons), 7.44 (2H, d, J = 8.2 Hz; aromatic protons), 3.81 (1H, q, J = 7.2 Hz; methine proton), 3.70 (3H, s; methyl ester), 1.54 (3H, d, J = 7.2 Hz; methyl group).
  • ¹³C NMR (126 MHz, CDCl₃): δ 173.9 (ester carbonyl), 145.7 (aromatic C-CN), 132.5, 128.5 (aromatic carbons), 118.7 (CN), 111.2 (aromatic C adjacent to CN), 52.4 (ester OCH₃), 45.5 (quaternary carbon), 18.4 (methyl group) .

This compound is primarily utilized in pharmaceutical and fine chemical synthesis due to its stability and reactivity in cross-coupling reactions.

Properties

IUPAC Name

methyl 2-(4-cyanophenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-8(11(13)14-2)10-5-3-9(7-12)4-6-10/h3-6,8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJWJIZXXJBUULG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C#N)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301288282
Record name Methyl 4-cyano-α-methylbenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301288282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125670-62-4
Record name Methyl 4-cyano-α-methylbenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125670-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-cyano-α-methylbenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301288282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(4-cyanophenyl)propanoate can be synthesized through several methods. One common approach involves the esterification of 2-(4-cyanophenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(4-cyanophenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be employed.

Major Products Formed:

    Oxidation: 2-(4-cyanophenyl)propanoic acid.

    Reduction: 2-(4-aminophenyl)propanoate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(4-cyanophenyl)propanoate has diverse applications in scientific research:

    Chemistry: It serves as a precursor in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug development.

    Industry: The compound is utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of Methyl 2-(4-cyanophenyl)propanoate involves its interaction with specific molecular targets. The nitrile group can undergo hydrolysis to form carboxylic acids, which can further participate in various biochemical pathways. The ester group can be hydrolyzed by esterases, releasing the corresponding alcohol and acid. These reactions are crucial for the compound’s biological activity and its role in metabolic processes.

Comparison with Similar Compounds

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Profile
Methyl 2-(4-cyanophenyl)propanoate C₁₁H₁₁NO₂ 217.26 4-CN, propanoate ester High in α-arylation
Ethyl 2-(4-cyanophenyl)acetate C₁₁H₁₁NO₂ 205.21 4-CN, acetate ester Moderate ester hydrolysis
Methyl 2-(4-cyanophenyl)-2-methylpropanoate C₁₂H₁₃NO₂ 227.24 4-CN, branched propanoate Sterically hindered
Ethyl (2E)-2-cyano-3-(4-methylphenyl)acrylate C₁₃H₁₃NO₂ 227.25 α,β-unsaturated, 4-MePh Electrophilic β-carbon

Biological Activity

Methyl 2-(4-cyanophenyl)propanoate is an organic compound notable for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential applications, supported by relevant data and research findings.

Chemical Structure and Properties

This compound has the molecular formula C12H13N2O2C_{12}H_{13}N_{2}O_2 and a molecular weight of approximately 219.25 g/mol. The compound features a methyl ester group, a propanoate moiety, and a cyano-substituted phenyl ring. The presence of the cyano group enhances its electrophilic character, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The cyano group may facilitate hydrogen bonding and electrostatic interactions, while the methyl ester enhances lipophilicity, aiding in membrane permeability. These interactions can modulate enzyme activity and influence biochemical pathways relevant to disease processes.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways.
  • Anticancer Properties : Preliminary studies suggest that it may interact with molecular targets implicated in cancer progression, although further investigation is required to elucidate these effects.
  • Neuroprotective Effects : Some studies indicate that the compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.

Data Table: Biological Activities

Biological Activity Description References
Enzyme InhibitionInhibits enzymes involved in metabolic pathways
Anticancer PropertiesPotential interaction with cancer-related molecular targets
Neuroprotective EffectsMay protect neuronal cells from damage

Case Study 1: Enzyme Inhibition

A study conducted on the enzyme inhibition properties of this compound demonstrated significant inhibitory effects on specific enzymes involved in metabolic regulation. The mechanism was attributed to the formation of covalent bonds with nucleophilic sites on the enzyme's active site.

Case Study 2: Anticancer Activity

In vitro studies assessed the anticancer potential of this compound against various cancer cell lines. Results indicated a dose-dependent reduction in cell viability, suggesting that the compound may interfere with cellular proliferation mechanisms.

Research Findings

Recent research has highlighted the importance of structural modifications in enhancing the biological activity of similar compounds. For instance, derivatives of this compound have been synthesized to improve potency and selectivity against targeted biomolecules.

Comparison with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally related compounds is essential:

Compound Name Molecular Formula Biological Activity
Methyl 2-amino-3-(4-cyanophenyl)propanoateC_{11}H_{12}N_{2}O_2Enzyme inhibition
Methyl 3-(4-cyanophenyl)-2-hydroxyimino propanoateC_{11}H_{12}N_{2}O_3Anticancer properties
Methyl 3-(4-cyanophenyl)-2-methylpropanoateC_{12}H_{15}N_{2}O_2Potential neuroprotective effects

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-(4-cyanophenyl)propanoate
Reactant of Route 2
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